molecular formula C7H7N3O4 B12434545 2-Hydrazinyl-4-nitrobenzoic acid

2-Hydrazinyl-4-nitrobenzoic acid

Cat. No.: B12434545
M. Wt: 197.15 g/mol
InChI Key: ZJPDZFZRKGDEGN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-nitrobenzoic acid is an organic compound with the molecular formula C7H7N3O4. It is a derivative of benzoic acid, characterized by the presence of both hydrazinyl and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-nitrobenzoic acid typically involves the nitration of benzoic acid followed by the introduction of the hydrazinyl group. One common method involves the nitration of benzoic acid using a mixture of nitric and sulfuric acids to produce 4-nitrobenzoic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-hydrazinyl-4-aminobenzoic acid, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

2-Hydrazinyl-4-nitrobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-4-nitrobenzoic acid is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

2-hydrazinyl-4-nitrobenzoic acid

InChI

InChI=1S/C7H7N3O4/c8-9-6-3-4(10(13)14)1-2-5(6)7(11)12/h1-3,9H,8H2,(H,11,12)

InChI Key

ZJPDZFZRKGDEGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NN)C(=O)O

Origin of Product

United States

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